molecular formula C10H13N5O3 B414958 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione CAS No. 318271-91-9

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione

Cat. No.: B414958
CAS No.: 318271-91-9
M. Wt: 251.24g/mol
InChI Key: WISDVJJIZSKFEJ-UHFFFAOYSA-N
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Description

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione is a chemical compound with a complex structure that includes a purine core substituted with a methyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione typically involves the reaction of a purine derivative with a morpholine derivative under specific conditions. One common method involves the alkylation of 3-methylxanthine with morpholine in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-methylxanthine: A precursor in the synthesis of 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione.

    8-morpholin-4-ylxanthine: Another derivative with similar structural features.

Uniqueness

This compound is unique due to the presence of both a methyl group and a morpholine ring on the purine core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c1-14-7-6(8(16)13-10(14)17)11-9(12-7)15-2-4-18-5-3-15/h2-5H2,1H3,(H,11,12)(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISDVJJIZSKFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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